1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
描述
1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo[3,4-d]pyrimidine derivative with a complex heterocyclic framework. Notably, this compound exhibits significant inhibitory activity against HepG2 hepatocellular carcinoma cells, with an IC50 of 1.71 μM . The pyrrolo[3,4-d]pyrimidine core is structurally analogous to pyrrolo[2,3-d]pyrimidines, a class of nitrogen-containing heterocycles widely explored for antitumor, antimicrobial, and antiangiogenic properties . However, the substitution pattern and stereoelectronic properties of this compound distinguish it from related derivatives, as discussed below.
属性
IUPAC Name |
1-methyl-6-(2-piperidin-1-ylethyl)-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-20-13-12-22(10-9-21-7-3-2-4-8-21)17(23)15(13)16(19-18(20)24)14-6-5-11-25-14/h5-6,11,16H,2-4,7-10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQSFDBQYORKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, with the CAS number 1170238-36-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound and related derivatives, focusing on their pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 360.5 g/mol. Its structure features a thiophene ring and a piperidine moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2S |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 1170238-36-4 |
Antimicrobial Activity
Thiophene derivatives are recognized for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives containing the thiophene ring have been tested against Gram-positive and Gram-negative bacteria using methods such as the disk diffusion assay. Results indicated that modifications in the thiophene structure could enhance antibacterial efficacy .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory activities. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and mediators in cellular models. For example, thiophene-based compounds have been shown to reduce inflammation in models of arthritis and other inflammatory diseases .
Antitumor Activity
Thiophene derivatives have also been explored for their antitumor potential. Compounds with structural similarities to the target compound have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial activity of thiophene derivatives, several compounds were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results showed that specific substitutions on the thiophene ring significantly enhanced antibacterial activity compared to standard antibiotics like amoxicillin.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| Thiophene A | 15 mm |
| Thiophene B | 20 mm |
| Amoxicillin | 18 mm |
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of similar compounds revealed that they effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
相似化合物的比较
Comparison with Similar Compounds
The pharmacological and structural profiles of 1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are benchmarked against key analogs (Table 1).
Table 1: Comparative Analysis of Pyrrolo-Pyrimidine Derivatives
Key Findings
Potency Against HepG2 Cells :
The target compound demonstrates superior cytotoxicity (IC50 = 1.71 μM) compared to ethynyl estradiol-triazole hybrids (IC50 = 17.8 μM) and approaches the activity of pyrrolo[2,3-d]pyrimidine derivatives (IC50 = 2.03 μM) . The piperidinylethyl side chain and thiophen-2-yl group likely enhance membrane permeability and target binding, contributing to its efficacy.
The thiophen-2-yl substituent introduces π-π stacking capabilities absent in triazole-based analogs, possibly augmenting DNA intercalation or kinase inhibition .
Mechanistic Differentiation :
While pyrrolo[2,3-d]pyrimidine derivatives induce G2/M cell cycle arrest , the target compound’s mechanism may involve apoptosis via mitochondrial pathways, as suggested by its structural similarity to pro-apoptotic spiro derivatives .
Synthetic Feasibility: The synthesis of related pyrrolo[3,4-d]pyrimidines (e.g., Compound 4j) involves condensation reactions with amino cyclohexane derivatives , but the target compound’s piperidinylethyl chain necessitates specialized alkylation steps, as seen in arylpiperazine-functionalized analogs .
Broader Pharmacological Potential: Spiro pyrrolo[3,4-d]pyrimidines exhibit dual COX-1/2 inhibition and antioxidant activity , suggesting that the target compound’s framework could be repurposed for anti-inflammatory applications, though this remains unexplored.
常见问题
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step routes starting with barbituric acid derivatives and functionalized aromatic precursors (e.g., thiophene or piperidine-containing reagents). Key steps include cyclization to form the pyrrolo[3,4-d]pyrimidine core and subsequent alkylation or substitution reactions to introduce the piperidinyl and thiophenyl groups. Reaction conditions (e.g., anhydrous solvents, controlled temperatures at 60–80°C, and catalysts like triethylamine) are critical for yield optimization. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Advanced: How can computational chemistry improve the design of analogs with enhanced bioactivity?
Answer:
Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking (using software like AutoDock Vina) can predict binding affinities to target receptors (e.g., dopamine receptors). Reaction path search algorithms (e.g., artificial force-induced reaction method) optimize synthetic routes by identifying low-energy intermediates. Machine learning models trained on experimental datasets (e.g., reaction yields, bioactivity) can prioritize high-potential analogs for synthesis .
Basic: What analytical techniques are essential for structural validation?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms stereochemistry.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in the solid state.
- IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
Systematic substitution at the piperidinyl (e.g., N-alkylation) or thiophenyl (e.g., halogenation) positions can modulate receptor selectivity. For example:
- Piperidinyl modifications : Bulky substituents may enhance dopamine D2 receptor binding.
- Thiophene substitution : Fluorination improves metabolic stability.
Use radioligand binding assays (e.g., competitive displacement with [³H]spiperone) and in vitro enzyme inhibition assays (e.g., cAMP modulation) to quantify effects .
Basic: What solvent systems and conditions are optimal for recrystallization?
Answer:
Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane gradients are effective. Slow cooling (0.5°C/min) from a saturated solution at 60°C yields high-purity crystals. Monitor solubility via UV-Vis spectroscopy (λmax ~260 nm for pyrrolopyrimidine core) to avoid premature precipitation .
Advanced: How to address conflicting bioactivity data in published studies?
Answer:
- Meta-analysis : Pool data across studies using standardized metrics (e.g., IC50 normalized to control assays).
- Experimental replication : Control variables (e.g., cell line passage number, serum-free conditions).
- Statistical DoE : Apply factorial designs (e.g., Taguchi method) to isolate confounding factors (e.g., solvent polarity in assay buffers) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme-linked immunosorbent assays (ELISA) : Quantify target protein inhibition (e.g., kinase activity).
- Calcium flux assays : Measure GPCR activation (e.g., dopamine receptor coupling).
- MTT assay : Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines .
Advanced: What strategies mitigate low yields in the final alkylation step?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 24 hrs) and improves regioselectivity.
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane).
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Basic: How to ensure reproducibility in multi-step syntheses?
Answer:
- Standardized protocols : Document exact molar ratios (e.g., 1:1.2 for amine:carbonyl reagent).
- Quality control : Use TLC (Rf = 0.3 in ethyl acetate) to verify intermediate purity.
- Batch tracking : Log reagent lot numbers and storage conditions (−20°C for moisture-sensitive intermediates) .
Advanced: What in silico tools predict metabolic stability and toxicity?
Answer:
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (target: 2–3), CYP450 inhibition, and hERG channel liability.
- Metabolite identification : Use BioTransformer 3.0 to simulate Phase I/II metabolism (e.g., hydroxylation at the piperidinyl group).
- Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS with lipid bilayer models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
